REACTION_CXSMILES
|
[CH2:1](N(CC)CC)[CH3:2].CCl.[NH2:10][C@H:11]([C:14]([OH:16])=[O:15])[CH2:12][OH:13].Cl.[CH2:18](OC(=N)C)C>ClCCl>[CH3:1][C:2]1[O:13][CH2:12][CH:11]([C:14]([O:16][CH3:18])=[O:15])[N:10]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
5.86 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
L-serine methyl hydrochloride
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
CCl.N[C@@H](CO)C(=O)O
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
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Cl.C(C)OC(C)=N
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Name
|
|
Quantity
|
40 mL
|
Type
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solvent
|
Smiles
|
ClCCl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was then stirred at ambient temperature for 18 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The solid which precipitated from the filtrate
|
Type
|
FILTRATION
|
Details
|
was again filtered
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The resulting filtrate was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1OCC(N1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |